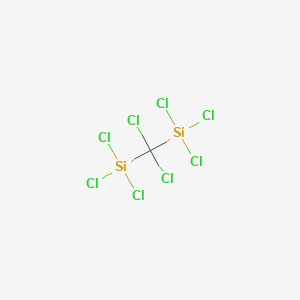

Dichlorobis(trichlorosilyl)methane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dichlorobis(trichlorosilyl)methane is a chemical compound with the molecular formula C2H2Cl6Si2. It is a colorless, odorless, and non-flammable liquid that is used in various scientific research applications. This compound is also known as CDC or CDCM and is widely used in the field of organic chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis of Poly(trifunctional-silyl)alkanes : Dichlorobis(trichlorosilyl)methane has been used in synthesizing new poly(trifunctional-silyl)alkanes, which are potent coupling agents in hybrid organic-inorganic materials. This synthesis was optimized using chloroform, trichlorosilane, and tri-n-butylamine (Corriu, Granier, & Lanneau, 1998).

Gas-Phase Molecular Structure Determination : The molecular structure of tris(trimethylsilyl)(trichlorosilyl) methane in the gas phase has been determined by electron diffraction, revealing details about bond lengths and angles that are affected by steric crowding (Anderson et al., 1989).

Bacterial Growth and Biodegradation

Bacterial Utilization of Chlorinated Methanes : Dichloromethane and other chlorinated methanes are metabolized by aerobic and anaerobic methylotrophic bacteria as carbon and energy sources. The paper discusses various dehalogenation reactions involved in this process (Leisinger & Braus-Stromeyer, 1995).

In-Situ Biodegradation of Chlorinated Ethenes : Studies have shown that trichloroethylene and other chlorinated compounds can be biotransformed in-situ by indigenous methane-oxidizing bacteria through a cometabolic process (Semprini et al., 1990).

Molecular Studies and Environmental Implications

Methane Oxidation and Environmental Implications : The oxidation of methane to methanol by methanotrophic bacteria using metalloenzymes like methane monooxygenases (MMOs) has been studied. This process has implications for bioremediation and environmentally friendly catalyst development (Balasubramanian et al., 2010).

Biodegradation of Trichloroethylene by Methane-Oxidizing Bacteria : An aerobic, methane-oxidizing bacterium has been identified to degrade trichloroethylene in pure culture, which could be significant for treating contaminated groundwater (Little et al., 1988).

Wirkmechanismus

Target of Action

Dichlorobis(trichlorosilyl)methane is a highly reactive compound due to the presence of trichlorosilyl groups . It primarily targets other molecules and compounds in chemical reactions, acting as a reagent in a number of transformations .

Mode of Action

The compound interacts with its targets through its high reactivity, which is both a disadvantage and an advantage . This high reactivity allows it to participate in various chemical reactions, including substitution reactions, and to act as superacids and weakly coordinating anions .

Biochemical Pathways

It’s known that the compound’s diverse reactivity could make it an important tool in chemical transformations .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it participates in. Due to its high reactivity, it can introduce the central atom into new compounds . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, variations in temperature and water availability can explain global variations in methane emissions, which could be relevant considering the compound’s potential role in methane-related reactions . Furthermore, the presence of other compounds and the specific conditions of the reaction environment can also impact the compound’s reactivity and the outcomes of its reactions .

Eigenschaften

IUPAC Name |

trichloro-[dichloro(trichlorosilyl)methyl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl8Si2/c2-1(3,10(4,5)6)11(7,8)9 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAMGYVSOJZSSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl8Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)

![(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid](/img/structure/B6591965.png)

![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591967.png)

![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591968.png)

![5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B6591978.png)